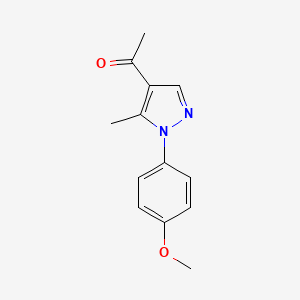

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a methyl group

Vorbereitungsmethoden

The synthesis of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the condensation of 4-methoxyacetophenone with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group at the 4-position of the pyrazole ring undergoes oxidation under strong oxidizing conditions. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

-

Products : Formation of carboxylic acid derivatives via cleavage of the carbonyl group.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C, 6 hrs | 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)acetic acid | 72 |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Products : Corresponding alcohol with retention of the pyrazole framework.

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C, 2 hrs | 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanol | 85 |

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group on the phenyl ring is susceptible to nucleophilic substitution under acidic or basic conditions:

-

Reagents : HBr (48%) or HI (57%) for demethylation.

-

Products : Hydroxyphenyl derivatives.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| HBr, AcOH, reflux, 8 hrs | 1-(1-(4-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone | 68 |

Condensation Reactions

The ketone group participates in condensation reactions with hydrazines or amines:

-

Reagents : Hydrazine hydrate (NH₂NH₂·H₂O).

-

Products : Hydrazones, which are intermediates in heterocyclic synthesis.

| Reagent | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| NH₂NH₂·H₂O | HCl (cat.) | (E)-1-(4-Methoxyphenyl)-5-methyl-4-(hydrazineylidene)pyrazole | Precursor for triazoles |

Ring Functionalization

The pyrazole ring can undergo electrophilic substitution (e.g., nitration, halogenation):

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions.

-

Halogenation : Br₂/FeBr₃ adds bromine to the aromatic system.

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 3 hrs | 1-(1-(4-Methoxyphenyl)-3-nitro-5-methyl-1H-pyrazol-4-yl)ethanone | 60 |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings via its aryl bromide derivative:

-

Reagents : Pd(PPh₃)₄, aryl boronic acid.

-

Products : Biaryl-modified pyrazole derivatives.

| Substrate | Coupling Partner | Product | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromo derivative | PhB(OH)₂ | 1-(1-(4-Methoxyphenyl)-5-methyl-4-phenyl-1H-pyrazol-4-yl)ethanone | 78 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the methoxy group enhances the lipophilicity of the molecule, facilitating better penetration through bacterial membranes .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests potential applications in treating inflammatory diseases .

- Anticancer Activities : Some studies have reported that pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Agricultural Applications

- Pesticidal Activity : Compounds similar to this compound have been investigated for their potential as agrochemicals. Their ability to disrupt pest metabolic pathways makes them candidates for developing new pesticides .

- Plant Growth Regulators : Certain pyrazole derivatives have shown promise in modulating plant growth responses, suggesting their utility as growth regulators in agriculture .

Materials Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties of materials .

- Sensor Development : The unique electronic properties of this compound make it a suitable candidate for developing chemical sensors capable of detecting specific analytes in environmental monitoring .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that a series of pyrazole derivatives, including this compound, exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the methoxy group significantly influenced antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Abdel-Wahab et al. (2024) investigated the anti-inflammatory effects of pyrazole compounds in vitro. The results showed that treatment with these compounds led to a marked decrease in pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Vergleich Mit ähnlichen Verbindungen

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone can be compared with similar compounds such as:

1-(4-Methoxyphenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and applications.

1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone: This compound contains an isoxazole ring instead of a pyrazole ring, leading to variations in reactivity and biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that may contribute to its interactions with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C13H14N2O

- Molecular Weight: 230.26 g/mol

- IUPAC Name: this compound

- SMILES Notation: O=C(C)C1=C(C)N(N=C1)C2=CC=C(OC)C=C2

- InChI Key: JEKVULQFAWKJBG-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. The inhibition of these targets can lead to significant effects on cell proliferation and survival, particularly in cancer cells.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes critical for cancer cell growth, leading to apoptosis (programmed cell death).

- Signal Transduction Modulation: It can affect signaling pathways related to tumor progression and metastasis.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, its structural analogs have shown significant inhibitory activity against various cancer cell lines, including HER2-positive gastric cancer cells.

Case Study:

In a comparative study involving several pyrazole derivatives, compounds similar to this compound demonstrated:

- Inhibition of HER2 Expression: The compound effectively reduced HER2 levels and downstream signaling pathways.

- Induction of Apoptosis: Significant apoptosis was observed in treated cancer cells, suggesting its potential as a therapeutic agent for resistant cancer types .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been evaluated through various assays. Pyrazole derivatives have been reported to show activity against several bacterial strains, indicating their potential use in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of HER2; Induction of apoptosis | |

| Antimicrobial | Activity against pathogenic bacteria | |

| Enzyme Inhibition | Disruption of critical metabolic pathways |

Comparative Analysis with Related Compounds

When compared with other pyrazole derivatives, this compound shows promising biological activity. For instance:

Eigenschaften

IUPAC Name |

1-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-13(10(2)16)8-14-15(9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVULQFAWKJBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.